molecular formula C8H11N3O B13079109 N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13079109
M. Wt: 165.19 g/mol
InChI Key: ULLOTPLXXLMUHS-UHFFFAOYSA-N
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Description

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a dicyclopropyl hydrazide with a suitable nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the replication of viral RNA. The compound’s anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N,3-dicyclopropyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H11N3O/c1-2-5(1)7-10-8(12-11-7)9-6-3-4-6/h5-6H,1-4H2,(H,9,10,11)

InChI Key

ULLOTPLXXLMUHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)NC3CC3

Origin of Product

United States

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